molecular formula C11H13ClN2O B1442445 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine CAS No. 1195251-15-0

5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine

Cat. No.: B1442445
CAS No.: 1195251-15-0
M. Wt: 224.68 g/mol
InChI Key: SQGOSNHYUSQVSL-UHFFFAOYSA-N
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Description

5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a chloro group at the 5-position and a piperidin-1-ylcarbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine typically involves the reaction of 5-chloropyridine-2-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various oxidation states and derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 5-methoxy-2-(piperidin-1-ylcarbonyl)pyridine.

Scientific Research Applications

Chemistry: 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds with potential pharmaceutical applications.

Biology and Medicine: This compound has been investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for further drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives can be employed as active ingredients in pesticides or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity to its target, while the chloro group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    2-Chloro-5-(piperidin-1-ylcarbonyl)pyridine: Similar structure but with the chloro and piperidin-1-ylcarbonyl groups swapped.

    5-Chloro-2-(morpholin-4-ylcarbonyl)pyridine: Similar structure with a morpholine ring instead of a piperidine ring.

    5-Chloro-2-(pyrrolidin-1-ylcarbonyl)pyridine: Similar structure with a pyrrolidine ring instead of a piperidine ring.

Uniqueness: 5-Chloro-2-(piperidin-1-ylcarbonyl)pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the piperidine ring can enhance its solubility and bioavailability compared to similar compounds with different ring systems.

Properties

IUPAC Name

(5-chloropyridin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-9-4-5-10(13-8-9)11(15)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGOSNHYUSQVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401253737
Record name (5-Chloro-2-pyridinyl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195251-15-0
Record name (5-Chloro-2-pyridinyl)-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195251-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-2-pyridinyl)-1-piperidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401253737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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